molecular formula C23H34F2 B055461 trans,trans-4-(3,4-Difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) CAS No. 118164-51-5

trans,trans-4-(3,4-Difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)

Cat. No.: B055461
CAS No.: 118164-51-5
M. Wt: 348.5 g/mol
InChI Key: YDVUSMRUBCJGAV-UHFFFAOYSA-N
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Description

trans,trans-4-(3,4-Difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane): is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two cyclohexane rings connected by a central phenyl ring substituted with two fluorine atoms and a pentyl group. The specific arrangement of these groups imparts distinct physical and chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4-(3,4-Difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzene and cyclohexane derivatives.

    Reaction Conditions: The key steps include Friedel-Crafts alkylation to introduce the pentyl group, followed by cyclization reactions to form the bicyclohexane structure. The reactions are often carried out under an inert atmosphere to prevent unwanted side reactions.

    Catalysts and Reagents: Common catalysts used in these reactions include Lewis acids like aluminum chloride (AlCl3) and reagents such as alkyl halides for the alkylation step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like hydroxide (OH-) or amines (NH2).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, H2/Pd-C, mild to moderate temperatures.

    Substitution: Nucleophiles like OH-, NH2, typically in polar solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry:

    Liquid Crystals: The compound is used in the synthesis of liquid crystal materials due to its rigid structure and ability to align in specific orientations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in studies to understand the interactions of fluorinated aromatic compounds with biological systems.

Medicine:

    Pharmaceuticals: It is explored for potential use in drug development, particularly in designing molecules with specific pharmacokinetic properties.

Industry:

    Material Science: The compound is used in the development of advanced materials with unique optical and electronic properties.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism by which trans,trans-4-(3,4-Difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects. The compound’s rigid structure also contributes to its ability to fit into specific binding sites, making it a valuable tool in drug design and biochemical research.

Comparison with Similar Compounds

    trans,trans-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane): Similar in structure but with a vinyl group instead of a pentyl group.

    trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane): Similar but with an ethyl group instead of a pentyl group.

Uniqueness:

  • The presence of the pentyl group in trans,trans-4-(3,4-Difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) imparts unique hydrophobic properties, making it more suitable for applications requiring non-polar interactions.
  • The specific arrangement of fluorine atoms enhances its stability and reactivity compared to other similar compounds.

Properties

IUPAC Name

1,2-difluoro-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34F2/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-15-22(24)23(25)16-21/h14-20H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVUSMRUBCJGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342417
Record name 3~3~,3~4~-Difluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118164-51-5
Record name 3~3~,3~4~-Difluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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